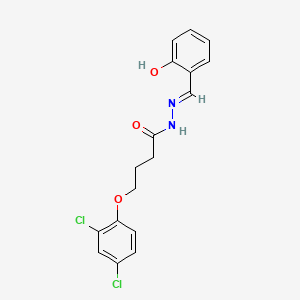
(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride, also known as PPDH, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. PPDH has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and depression.
Mechanism of Action
The exact mechanism of action of (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride is not fully understood. However, it is thought that this compound exerts its neuroprotective and antidepressant effects by modulating the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are all neurotransmitters that play a role in regulating mood and behavior. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride is that it has been shown to have a neuroprotective effect on dopaminergic neurons, which are the neurons that are affected in Parkinson's disease. This makes this compound a potentially useful compound for the treatment of Parkinson's disease. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
Future Directions
There are a number of future directions for research on (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride. One potential direction is to further investigate its neuroprotective and antidepressant effects in animal models. Another potential direction is to investigate its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride can be synthesized using a variety of methods, including the reduction of 4-phenylpiperidine-4-carboxylic acid and the reduction of 4-phenylpiperidine-4-carboxamide. However, the most commonly used method for synthesizing this compound is the reduction of 4-phenylpiperidine-4-carboxylic acid with sodium borohydride in the presence of hydrochloric acid. This method yields this compound as a white crystalline powder with a melting point of 222-224°C.
Scientific Research Applications
(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, depression, and anxiety. This compound has been shown to have a neuroprotective effect on dopaminergic neurons, which are the neurons that are affected in Parkinson's disease. This compound has also been shown to have an antidepressant effect, which is thought to be due to its ability to increase the levels of serotonin and norepinephrine in the brain.
properties
IUPAC Name |
(3R,4R)-4-phenylpiperidine-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c13-10-8-12-7-6-11(10,14)9-4-2-1-3-5-9;/h1-5,10,12-14H,6-8H2;1H/t10-,11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPGSWATKMINKU-NDXYWBNTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(C2=CC=CC=C2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@]1(C2=CC=CC=C2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2790811.png)
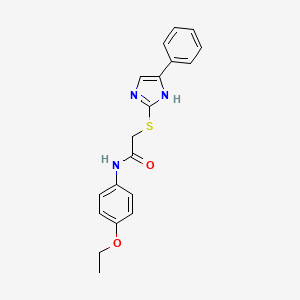

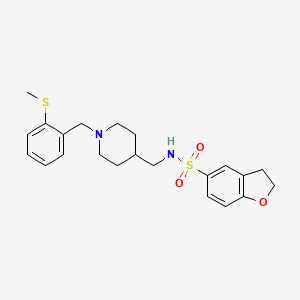

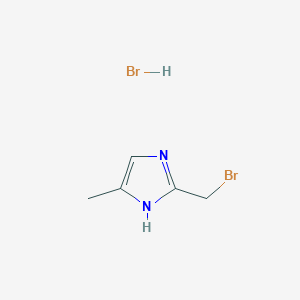

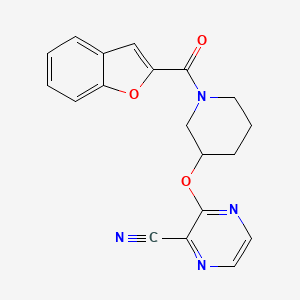
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2790824.png)
![3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one](/img/structure/B2790825.png)
![3-[1-(1H-indol-3-yl)ethenyl]-1H-indole](/img/structure/B2790827.png)

